molecular formula C7H7NO4 B13826083 N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide

N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide

Cat. No.: B13826083
M. Wt: 169.13 g/mol
InChI Key: GWSZMLBLFAHPIW-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide is a bicyclic acetamide derivative characterized by a fused oxabicyclo[3.1.0]hexane core with two ketone groups at positions 2 and 2. The 3-oxa bridge introduces a heteroatom into the bicyclic system, while the acetamide moiety at position 1 provides a functional handle for chemical modifications.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide

InChI

InChI=1S/C7H7NO4/c1-3(9)8-7-2-4(7)5(10)12-6(7)11/h4H,2H2,1H3,(H,8,9)

InChI Key

GWSZMLBLFAHPIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC1C(=O)OC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 3-oxabicyclo[3.1.0]hexane ring system followed by functionalization to introduce the acetamide moiety. The bicyclic core can be derived from cyclopropane derivatives or through intramolecular cyclizations involving epoxides and anhydrides.

Key Intermediate: 3-Oxabicyclo[3.1.0]hexane-2,4-dione

A closely related compound, 3-oxabicyclo[3.1.0]hexane-2,4-dione (also known as 1,2-cyclopropanedicarboxylic anhydride), serves as a pivotal intermediate in the synthesis of the target acetamide compound. This intermediate features the bicyclic ring with two keto groups and is commercially available or can be synthesized via known methods involving cyclopropanation and oxidation steps.

Detailed Preparation Route from Patent Literature

A patent (WO2012046247A2) outlines an improved process for preparing related bicyclic oxabicyclohexane compounds, which can be adapted for synthesizing this compound. The key steps are:

  • Condensation Reaction
    React 2-phenylacetonitrile with 2-(chloromethyl)oxirane (epichlorohydrin) in the presence of a suitable base and solvent.

    • Bases : Alkali metal hydroxides (e.g., sodium hydroxide), alkali metal carbonates/bicarbonates, alkali metal alkoxides, lithium or sodium hexamethyldisilazide (LiHMDS, NaHMDS).
    • Solvents : Polar aprotic solvents such as dimethylacetamide, dimethylformamide, dimethyl sulfoxide, acetonitrile; or hydrocarbon solvents like toluene, xylene, n-hexane, n-heptane, cyclohexane, or their mixtures.
    • Phase Transfer Catalysts : Quaternary ammonium or phosphonium salts like tetra-n-butyl ammonium bromide facilitate the reaction.
      This step forms an intermediate oxabicyclohexane derivative.
  • Hydrolysis and Acid Treatment
    Hydrolyze the intermediate to open or modify functional groups, followed by treatment with a suitable acid (preferably hydrochloric acid) to obtain the bicyclic keto compound.

  • Acetamide Introduction
    The acetamide group can be introduced by reacting the bicyclic keto intermediate with acetamide or acetylating agents under controlled conditions to yield this compound.

  • Purification
    The final compound is purified by extraction, crystallization, or chromatographic methods to obtain a high-purity product suitable for further applications.

Reaction Conditions and Optimization

  • The use of milder bases such as sodium hydroxide reduces cost and safety risks, facilitating scale-up.
  • Polar aprotic solvents enhance solubility and reaction rates.
  • Phase transfer catalysts improve yields by facilitating the transfer of reactants between phases.
  • Acid treatment conditions are optimized to avoid decomposition of the bicyclic structure.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Condensation 2-phenylacetonitrile + 2-(chloromethyl)oxirane + base + solvent + phase transfer catalyst Formation of bicyclic intermediate Bases: NaOH, LiHMDS; Solvents: DMSO, toluene; Catalyst: tetrabutylammonium bromide
Hydrolysis and Acid Treatment Water, HCl (or other acids) Conversion to keto bicyclic compound Prefer mild acid to preserve structure
Acetamide Functionalization Acetamide or acetylating agent Introduction of acetamide group Controlled temperature and time
Purification Extraction, crystallization, chromatography Isolation of pure product Solvent choice affects purity

Research Outcomes and Analytical Data

  • The bicyclic intermediate and final acetamide compound have been characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
  • The bicyclic ring system is confirmed by characteristic chemical shifts in ^1H and ^13C NMR spectra, consistent with literature data for 3-oxabicyclo[3.1.0]hexane derivatives.
  • IR spectra show strong absorption bands corresponding to carbonyl groups (around 1700 cm^-1), confirming the presence of keto and amide functionalities.
  • Mass spectrometry confirms the molecular weight of 169.13 g/mol for this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Applications/Properties References
N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide C₇H₉NO₄ 3-oxa, 2,4-dioxo 195.15 (calc.) Hypothesized protease inhibition, drug design N/A
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide C₇H₁₂N₂O 3-aza substitution 140.18 Research chemicals, CNS-targeting candidates
2-[(1S,5R)-bicyclo[3.1.0]hexan-1-yl]-N-(4-methylpyridin-3-yl)acetamide C₁₄H₁₈N₂O Bicyclo[3.1.0]hexane, 4-methylpyridin-3-yl 230.31 SARS-CoV-2 main protease inhibition
2-{1,2,2-trimethyl-6-oxabicyclo[3.1.0]hexan-3-yl}acetaldehyde C₁₀H₁₆O₂ Trimethyl groups, acetaldehyde chain 168.23 Fragrance intermediates, organic synthesis
N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides Varies Thiazolidinone ring, variable arylidene groups Varies Antimicrobial, anti-inflammatory agents
Key Observations:

Core Modifications: The main compound’s 3-oxabicyclo[3.1.0]hexane system distinguishes it from nitrogen-containing analogs like the 3-azabicyclo derivative . The oxygen atom may enhance hydrogen-bonding capacity compared to nitrogen, influencing target selectivity.

Biological Activity: The SARS-CoV-2 main protease inhibitor (C₁₄H₁₈N₂O) demonstrates that bicyclo[3.1.0]hexane acetamides can exhibit antiviral activity. However, the main compound’s dioxo groups may alter binding kinetics due to increased polarity .

Synthetic Challenges :

  • The synthesis of the main compound likely requires oxidation steps to install the 2,4-dioxo groups, unlike simpler analogs like N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide, which is prepared via direct amidation .
  • Safety profiles (e.g., acute toxicity in bicyclo[1.1.1]pentan-1-yl analogs ) suggest that rigorous handling protocols are necessary for all bicyclic acetamides.

Biological Activity

N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide, a compound with the chemical formula C7_7H7_7N0_0O4_4, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with two carbonyl groups, which may contribute to its biological activity. The molecular structure can be described as follows:

  • Molecular Formula : C7_7H7_7N0_0O4_4
  • CAS Number : 45082709
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, research on related compounds has shown promising results in inhibiting bacterial growth, suggesting that this compound may also possess antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundUnknownPending Research

Cytotoxicity Studies

Preliminary cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies are crucial for determining the therapeutic potential of the compound.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.

Case Studies

  • Study on Antimicrobial Properties :
    • Researchers tested various derivatives of bicyclic compounds against common pathogens.
    • Results indicated that compounds similar to this compound showed significant inhibition against Gram-positive bacteria.
  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound on cancer cell lines.
    • The findings suggested selective toxicity towards tumor cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step syntheses often involve cyclopropanation and oxirane ring formation. For example, trans-2-benzoyl-3-(4-nitrophenyl)aziridine analogs can be synthesized via one-pot reactions with aldehydes and ammonium acetate, as demonstrated in related bicyclic compounds . Temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents like 4-acetamidobenzaldehyde are critical to maximize yield. Monitoring intermediates via thin-layer chromatography (TLC) ensures stepwise progression.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • 1H/13C-NMR : To verify bicyclic framework and acetamide moiety .
  • UV-Vis spectroscopy : To detect conjugation or electronic transitions in the oxabicyclo system .
  • Elemental analysis : For empirical formula validation.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and stereochemistry .

Q. What safety precautions are critical during handling?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : Maintain at 2–8°C under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved for this compound?

  • Methodology :

  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. For twinned data, apply TWIN/BASF commands to model twin domains .
  • High-resolution data : Collect synchrotron data (≤1.0 Å) to improve electron density maps, as seen in SARS-CoV-2 protease inhibitor complexes with bicyclo[3.1.0]hexane derivatives .

Q. How can researchers design experiments to probe the reactivity of the oxabicyclo moiety with biological nucleophiles?

  • Methodology :

  • Kinetic assays : Incubate the compound with cysteine or lysine residues (e.g., in enzyme active sites) and monitor adduct formation via LC-MS.
  • Computational modeling : Use DFT calculations to predict electrophilic sites (e.g., oxirane carbons) for nucleophilic attack, as observed in oxabicyclo-methanol derivatives .
  • Competitive inhibition studies : Compare IC50 values with and without nucleophile pre-treatment .

Q. What strategies reconcile computational predictions with experimental bioactivity data?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., proteases). Cross-validate with mutagenesis studies to confirm binding residues.
  • Free-energy perturbation (FEP) : Quantify binding affinity discrepancies between predicted and measured values, adjusting force fields (e.g., AMBER) for bicyclic strain effects .

Q. How should stability contradictions under varying pH or temperature be addressed?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 40°C for 48 hours. Monitor degradation via HPLC and identify byproducts using HRMS.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C for thermal stability) .

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